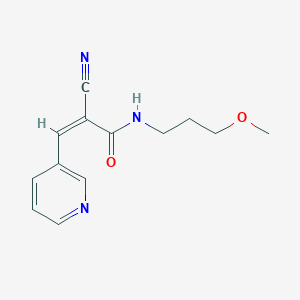

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

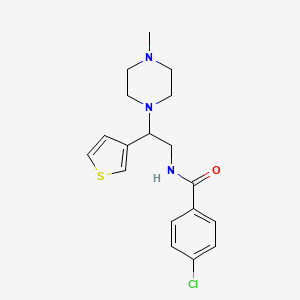

“(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom . The compound also has a cyano group (-CN), an enamide group (a type of amide), and a methoxypropyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyano group, and the enamide group . These groups would likely contribute to the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyridine ring, the cyano group, and the enamide group . The pyridine ring, for example, is electron-deficient and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the pyridine ring could contribute to its basicity, while the cyano group could influence its polarity .科学的研究の応用

Synthetic Chemistry Applications

Enaminoketones and enaminonitriles, related in structure to the given compound, are versatile building blocks for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as scaffolds for annulation, accessing systems common in alkaloid structures. Enaminones, in particular, are recognized for their potential in synthesizing biologically interesting bicyclic compounds and have anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Material Science Applications

Quinoline derivatives, including those similar in functionality to the target compound, exhibit anticorrosive properties due to their ability to form stable chelating complexes with metallic surfaces. This property makes them useful in protecting metals from corrosion, highlighting their application in materials science (Verma, Quraishi, & Ebenso, 2020).

Potential Biological Activities

Research on compounds with similar structures or functionalities suggests potential biological activities. For instance, compounds derived from cyanobacteria, including those with similar structural motifs, exhibit antibacterial, antifungal, and antimycobacterial activities, suggesting a role in developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017). Additionally, zwitterionic materials, which could be related to the functional groups in the target compound, have been explored for their biodegradability and non-fouling properties, indicating their potential in biomedical applications (Zheng et al., 2017).

Safety and Hazards

将来の方向性

作用機序

Target of Action

EN300-26579360, also known as Z44346856 or (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, is a novel compound with a unique mechanism of action. The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in various cellular processes, including inflammation and bronchodilation .

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it disrupts their normal function, leading to changes in the cellular processes they regulate. This results in combined bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 and PDE4 are involved in the regulation of cyclic nucleotides, which play a key role in signal transduction pathways. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to bronchodilation and anti-inflammatory effects .

Result of Action

The result of EN300-26579360’s action is the relief of symptoms associated with conditions like chronic obstructive pulmonary disease (COPD). By combining bronchodilator and anti-inflammatory effects, it can help reduce inflammation and improve airflow in the lungs .

特性

IUPAC Name |

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-18-7-3-6-16-13(17)12(9-14)8-11-4-2-5-15-10-11/h2,4-5,8,10H,3,6-7H2,1H3,(H,16,17)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRYCFATOMAJLQ-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CN=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C\C1=CN=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3-methoxypropyl)-3-(pyridin-3-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2882361.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)

![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882375.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)